(S)-2-Amino-N-(4-bromo-cyclohexyl)-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(4-bromo-cyclohexyl)-3-methyl-butyramide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated cyclohexyl group, an amino group, and a butyramide moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-bromo-cyclohexyl)-3-methyl-butyramide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of cyclohexane to produce 4-bromo-cyclohexane . This intermediate is then subjected to further reactions to introduce the amino and butyramide groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-bromo-cyclohexyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Sodium ethoxide in ethanol can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclohexyl derivatives, while oxidation and reduction can produce different functionalized compounds .
Scientific Research Applications
(S)-2-Amino-N-(4-bromo-cyclohexyl)-3-methyl-butyramide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-cyclohexyl)-benzene
- Benzyl-(4-bromo-cyclohexyl)-amine
- 4-Bromo-1-cyclohexyl-2-(trifluoromethyl)-benzene
Uniqueness
(S)-2-Amino-N-(4-bromo-cyclohexyl)-3-methyl-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Biological Activity
(S)-2-Amino-N-(4-bromo-cyclohexyl)-3-methyl-butyramide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H18BrN1O
- Molecular Weight : 256.17 g/mol
- IUPAC Name : this compound
The compound features a chiral center at the second carbon, which contributes to its biological activity. The presence of the bromine atom and cyclohexyl group may influence its interaction with biological targets.
Research indicates that this compound may act as a selective antagonist for certain G protein-coupled receptors (GPCRs). GPCRs are crucial in various physiological processes, making them significant targets for drug development.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits notable activity against specific receptor types. For instance, studies on similar compounds suggest that modifications to the cyclohexyl group can enhance binding affinity and selectivity towards particular receptors such as dopamine and serotonin receptors .
Efficacy Data
Table 1 summarizes the biological activity data from various studies:
Study Reference | Receptor Target | EC50 (µM) | Activity Description |
---|---|---|---|
H3 Receptor | 0.5 | High affinity antagonist | |
IDO1 | 1.2 | Moderate inhibition in cancer models | |
DPP-IV | 0.8 | Potent inhibitor with therapeutic potential |
Case Studies
- Cancer Immunotherapy : A study highlighted the compound's potential as an IDO1 inhibitor, which is relevant in cancer immunotherapy. The compound demonstrated significant inhibition of IDO1 in vivo, suggesting its utility in enhancing anti-tumor immunity .
- Neurological Applications : Similar compounds have been tested for their effects on neurotransmitter systems. Modifications to the structure of this compound could yield derivatives with improved brain penetration and reduced toxicity, making them suitable candidates for neurological disorders .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) of this compound is critical for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, but further research is required to establish comprehensive PK profiles.
Toxicological Studies
Toxicity assessments indicate that while the compound exhibits some cytotoxic effects at high concentrations, it shows a promising safety profile at therapeutic doses . Long-term studies are necessary to evaluate chronic exposure effects.
Properties
IUPAC Name |
(2S)-2-amino-N-(4-bromocyclohexyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrN2O/c1-7(2)10(13)11(15)14-9-5-3-8(12)4-6-9/h7-10H,3-6,13H2,1-2H3,(H,14,15)/t8?,9?,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQNBDKNBRWLGZ-RTBKNWGFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCC(CC1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.